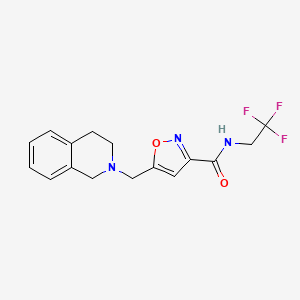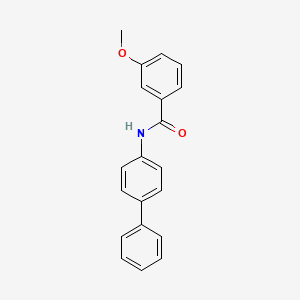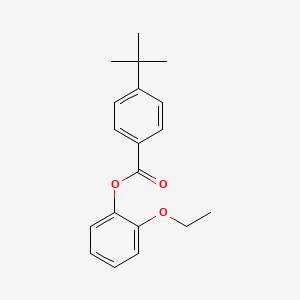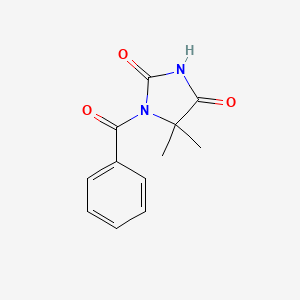![molecular formula C19H22ClN3O B5688760 N-(4-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}phenyl)acetamide](/img/structure/B5688760.png)
N-(4-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}phenyl)acetamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various cancers and autoimmune diseases. It is a potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase) and has shown promising results in preclinical and clinical studies.
Mecanismo De Acción
N-(4-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}phenyl)acetamide works by inhibiting the protein kinase BTK (Bruton's tyrosine kinase), which is involved in the activation of B cells and other immune cells. By inhibiting BTK, N-(4-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}phenyl)acetamide reduces the proliferation and survival of cancer cells and reduces inflammation in autoimmune diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(4-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}phenyl)acetamide include inhibition of BTK, reduction in cancer cell proliferation and survival, and reduction in inflammation in autoimmune diseases. It has also been shown to have a good safety profile in preclinical and clinical studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(4-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}phenyl)acetamide in lab experiments include its potent inhibition of BTK, its ability to reduce cancer cell proliferation and survival, and its ability to reduce inflammation in autoimmune diseases. The limitations include the need for further studies to determine its long-term safety and efficacy in humans.
Direcciones Futuras
For the research and development of N-(4-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}phenyl)acetamide include the following:
1. Further preclinical and clinical studies to determine its safety and efficacy in humans.
2. Combination therapy studies with other drugs to enhance its effectiveness in cancer and autoimmune disease treatment.
3. Development of new formulations and delivery methods to improve its bioavailability and pharmacokinetics.
4. Studies to determine its potential use in other diseases such as multiple sclerosis and asthma.
5. Development of new BTK inhibitors with improved potency and selectivity.
Métodos De Síntesis
The synthesis of N-(4-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}phenyl)acetamide involves several steps. The first step is the reaction of 4-chlorobenzylamine with 4-bromomethylbenzonitrile to form 4-[[4-(4-chlorophenyl)-1-piperazinyl]methyl]benzonitrile. The second step is the reduction of the nitrile group to an amine group using lithium aluminum hydride. The final step is the reaction of the amine with acetic anhydride to form N-(4-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}phenyl)acetamide.
Aplicaciones Científicas De Investigación
N-(4-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}phenyl)acetamide has been extensively studied in preclinical and clinical trials for the treatment of various cancers and autoimmune diseases. It has shown promising results in inhibiting the growth of cancer cells and reducing inflammation in autoimmune diseases such as rheumatoid arthritis and lupus.
Propiedades
IUPAC Name |
N-[4-[[4-(4-chlorophenyl)piperazin-1-yl]methyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O/c1-15(24)21-18-6-2-16(3-7-18)14-22-10-12-23(13-11-22)19-8-4-17(20)5-9-19/h2-9H,10-14H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKDIVYPBFAIWNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CN2CCN(CC2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5266432 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,1'-[1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone](/img/structure/B5688686.png)
![2-(2-hydroxyethyl)-8-(4-phenoxybenzyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5688691.png)


![N-[3-(1,3-benzothiazol-2-yl)propyl]-5-oxo-1-(4-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5688703.png)
![1-tert-butyl-3-cyclopropyl-5-[2-(ethylthio)ethyl]-1H-1,2,4-triazole](/img/structure/B5688711.png)
![5-(2,4-dimethoxyphenyl)-3-[(5-methyl-2-furyl)methylene]-2(3H)-furanone](/img/structure/B5688719.png)

![2-(dimethylamino)-4-methyl-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-5-pyrimidinecarboxamide](/img/structure/B5688734.png)
![2-(2-oxa-7-azaspiro[4.5]dec-7-ylcarbonyl)-4H-chromen-4-one](/img/structure/B5688750.png)
![N-{(3R*,4S*)-1-[(dimethylamino)sulfonyl]-4-isopropyl-3-pyrrolidinyl}acetamide](/img/structure/B5688756.png)
![4-[4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[(1-propyl-1H-imidazol-2-yl)methyl]piperidine](/img/structure/B5688767.png)
![3-{5-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl}propanoic acid](/img/structure/B5688779.png)
